6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazolopyridazines, which are known for their diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton and play crucial roles in many cellular processes, including mitosis .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This disruption of microtubule dynamics can lead to cell cycle arrest, specifically at the G2/M phase, which is a critical stage of cell division .
Biochemical Pathways
The primary pathway affected by this compound is the microtubule assembly pathway. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division .
Result of Action
The molecular effect of this compound’s action is the inhibition of tubulin polymerization . On a cellular level, this leads to disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of bimetallic copper and zinc-catalyzed oxidative cycloaddition . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding amines or alcohols .
Scientific Research Applications
6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzylthio group, which imparts distinct chemical and biological properties . This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry .
Properties
IUPAC Name |
6-benzylsulfanyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-17-12-11-16-19-20-18(22(16)21-17)15-9-5-2-6-10-15/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBQBSZTWSKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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